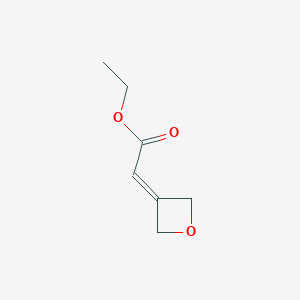

Ethyl 2-(oxetan-3-ylidene)acetate

Beschreibung

The Role of Small Heterocyclic Rings in Contemporary Organic Synthesis and Medicinal Chemistry

Small heterocyclic rings, such as oxetanes, are foundational motifs in modern organic and medicinal chemistry. The oxetane (B1205548) ring, a four-membered ether, is particularly noteworthy. Despite its ring strain, which suggests potential instability, the oxetane moiety can be a stable component in more complex molecules. acs.org This stability, combined with its unique physicochemical properties, has led to its increasing use in drug discovery. nih.govnih.govacs.org

Oxetanes are considered attractive in medicinal chemistry for several reasons. acs.orgnih.govacs.org They are small, polar, and possess a distinct three-dimensional structure. nih.govacs.org These attributes can be leveraged to enhance key properties of drug candidates, including aqueous solubility, lipophilicity, and metabolic stability. acs.orgnih.govnih.gov For instance, the incorporation of an oxetane can improve a compound's "drug-like" characteristics. acs.org Furthermore, oxetanes have been successfully employed as bioisosteres for other common functional groups, such as gem-dimethyl and carbonyl groups, offering a novel strategy to modify a molecule's biological activity and pharmacokinetic profile. acs.orgnih.govacs.org The electronegative oxygen atom within the oxetane ring also exerts a significant inductive electron-withdrawing effect, which can influence the basicity of nearby functional groups like amines. nih.gov

Overview of Exocyclic Olefins and Their Synthetic Utility in Organic Transformations

Olefins, or alkenes, are hydrocarbons containing at least one carbon-carbon double bond and are among the most crucial structural motifs in organic chemistry. nih.gov Exocyclic olefins, where the double bond is external to a ring system, are a specific class of alkenes that serve as versatile intermediates in a wide array of synthetic transformations. Their utility stems from the reactivity of the C=C double bond, which can participate in numerous addition and cycloaddition reactions.

The synthesis of olefins is a cornerstone of organic chemistry, with various established methods like the Wittig, Horner-Wadsworth-Emmons, and Julia olefinations. nih.gov More recent advancements have focused on developing catalytic and more atom-economical methods for their preparation. nih.govacs.orgorganic-chemistry.org

Exocyclic olefins are valuable precursors for constructing complex molecular architectures. They can undergo a range of transformations, including:

Hydrogenation: Reduction of the double bond to a single bond.

Halogenation: Addition of halogens across the double bond.

Epoxidation: Formation of an epoxide ring.

Hydroboration-oxidation: Conversion to an alcohol.

Cycloaddition reactions: Such as [4+2] and [2+2] cycloadditions to form new ring systems.

Metathesis reactions: To form new carbon-carbon double bonds. mdpi.com

The strategic placement of an exocyclic double bond on a strained ring system, as seen in ethyl 2-(oxetan-3-ylidene)acetate, creates a synthetically powerful combination of functionalities.

Contextualizing this compound as a Versatile Synthetic Intermediate

This compound merges the key features of an oxetane ring and an exocyclic olefin, positioning it as a highly versatile synthetic intermediate. Its structure combines the inherent ring strain of the oxetane with the electrophilic character of the conjugated ester, making it reactive towards various nucleophiles.

The synthesis of this compound is commonly achieved through a Horner-Wadsworth-Emmons (HWE) reaction between oxetan-3-one and a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate. Another approach involves the Wittig reaction using carboethoxymethylene triphenylphosphorane. ethz.ch

The reactivity of this compound is twofold. The α,β-unsaturated ester moiety is susceptible to conjugate additions (Michael additions). For example, it can react with amines to form amino acid derivatives. Simultaneously, the strained oxetane ring can undergo ring-opening reactions under certain conditions, providing a pathway to more complex, functionalized linear structures.

This dual reactivity allows for the use of this compound as a building block for a diverse range of more complex molecules, including various heterocyclic derivatives that are of interest in pharmaceutical development. Notably, it has been identified as a potential inhibitor of CBL-B, a target under investigation for cancer therapy. chemicalbook.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 922500-91-2 nih.gov |

| Molecular Formula | C₇H₁₀O₃ nih.gov |

| Molecular Weight | 142.15 g/mol nih.gov |

| Appearance | Yellow liquid rlavie.com |

| IUPAC Name | This compound nih.gov |

| Boiling Point | 207 °C biosynth.com |

| Density | 1.228 g/cm³ biosynth.com |

| Flash Point | 78 °C biosynth.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(oxetan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZGHWOZWYWLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693399 | |

| Record name | Ethyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922500-91-2 | |

| Record name | Ethyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(oxetan-3-ylidene)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Oxetan 3 Ylidene Acetate

Established Synthetic Routes and Mechanistic Considerations

The synthesis of ethyl 2-(oxetan-3-ylidene)acetate is most commonly achieved through olefination reactions, where a carbonyl group is converted into an alkene. The Horner-Wadsworth-Emmons and Wittig reactions are the most prominent methods employed.

Horner-Wadsworth-Emmons Reaction as a Primary Synthetic Pathway

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and efficient method for the synthesis of this compound. conicet.gov.ar This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with a ketone, in this case, oxetan-3-one. The phosphonate reagent of choice is typically triethyl phosphonoacetate.

The reaction begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl group of oxetan-3-one. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the desired alkene product. wikipedia.org A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproducts are easily removed by aqueous extraction, simplifying purification. nih.gov

The HWE reaction generally favors the formation of the (E)-isomer of the alkene, which is the more thermodynamically stable product. wikipedia.org The efficiency of the synthesis of this compound via the HWE reaction is reported to be in the range of 64–73%, depending on the specific reaction conditions employed.

Wittig-Type Olefination Approaches

The Wittig reaction, a foundational method for alkene synthesis, provides an alternative route to this compound. wikipedia.orglibretexts.org This reaction utilizes a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, which is reacted with oxetan-3-one. ethz.ch

The mechanism of the Wittig reaction involves the initial formation of a betaine (B1666868) intermediate through the nucleophilic attack of the ylide on the carbonyl carbon. umass.edu This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. umass.edumasterorganicchemistry.com The formation of the highly stable triphenylphosphine oxide provides the thermodynamic driving force for the reaction. umass.edu

While the classical Wittig reaction can be employed, variations like the Schlosser modification can be used to influence the stereochemical outcome, often favoring the (E)-alkene. wikipedia.org

Alternative Synthetic Strategies for the Oxetane-3-ylidene Scaffold

Beyond direct olefination of oxetan-3-one, other strategies can be employed to construct the core oxetane-3-ylidene scaffold. These methods often involve the synthesis of substituted oxetanes followed by functional group manipulation.

One such approach involves the ruthenium-catalyzed oxidative alkynylation of primary alcohols to form α,β-acetylenic ketones (ynones). nih.gov These ynones can then serve as precursors to various heterocyclic structures, including those containing the oxetane (B1205548) moiety. nih.gov

Another strategy involves the Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene, which can be used to form substituted oxetanes. ethz.ch Additionally, intramolecular Williamson ether synthesis is a viable, though substrate-dependent, method for constructing the oxetane ring. ethz.chresearchgate.net More recent developments include the synthesis of 3,3-disubstituted oxetanes from diols, which can then be further functionalized. researchgate.net

Optimization of Reaction Parameters

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and the choice of reagents is crucial for achieving high efficiency.

Influence of Solvent Systems and Temperature on Yield and Selectivity

The choice of solvent can significantly impact the outcome of the olefination reaction. For the Wittig reaction, solvents such as dichloromethane (B109758) (CH2Cl2) are commonly used. ethz.ch In some cases, solvent-free conditions have been explored for Wittig reactions, offering a greener alternative. wvu.edu

Temperature is another critical parameter. For instance, in the Wittig-type synthesis of this compound, the reaction may be initiated at 0 °C and then allowed to warm to room temperature. ethz.ch Studies on similar olefination reactions have shown that higher reaction temperatures can favor the formation of the (E)-isomer. wikipedia.org Microwave heating has also been employed in related heterocyclic syntheses to accelerate reaction times and improve yields. nih.gov

Catalyst and Reagent Selection for Enhanced Efficiency

The choice of base is a key factor in the Horner-Wadsworth-Emmons reaction. A variety of bases can be used, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being a common choice for the synthesis of this compound. The selection of the counterion in the base (e.g., Li+, Na+, K+) can also influence the stereoselectivity of the reaction, with lithium salts often providing higher (E)-selectivity. wikipedia.org

In addition to traditional bases, other catalytic systems have been developed. For example, phosphine-catalyzed annulation reactions have been used in the synthesis of related heterocyclic compounds. orgsyn.org Furthermore, the development of novel reagents, such as ethyl (benzothiazol-2-ylsulfonyl)acetate for modified Julia olefination, offers alternative approaches with high stereoselectivity under mild conditions. organic-chemistry.org The use of specific activators, such as tetrabutylammonium (B224687) salts, has also been explored to promote similar olefination reactions under mild, catalytic conditions. rcsi.com

Table of Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Reaction Type | Effect |

| Phosphorus Reagent | Triethyl phosphonoacetate | Horner-Wadsworth-Emmons | Forms a stabilized carbanion for reaction with oxetan-3-one. |

| (Carbethoxymethylene)triphenylphosphorane | Wittig | Reacts with oxetan-3-one to form the alkene. ethz.ch | |

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Horner-Wadsworth-Emmons | Deprotonates the phosphonate to generate the ylide. |

| Solvent | Dichloromethane (CH2Cl2) | Wittig | Common solvent for the reaction. ethz.ch |

| Temperature | 0 °C to room temperature | Wittig | Typical temperature profile for the reaction. ethz.ch |

Strategies for Isolation and Purification of this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. illinois.edu The choice of method depends on the scale of the synthesis and the nature of the impurities present.

Commonly employed strategies include:

Chromatographic Purification: A widely used method involves filtration through a pad of silica (B1680970) gel. researchgate.net A solvent mixture, such as cyclohexane (B81311) and ethyl acetate (B1210297), is used to elute the desired product, effectively separating it from non-polar and highly polar impurities. researchgate.net Thin-layer chromatography (TLC) is often utilized to monitor the progress of the purification.

Distillation: For larger scale preparations, purification by distillation can be an effective method to separate the volatile this compound from less volatile starting materials and byproducts.

Recrystallization: In some instances, recrystallization can be employed to achieve high purity. This involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize as the solution cools, leaving impurities behind in the solvent.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Purification Methods for this compound

| Purification Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Silica Gel Chromatography | Adsorption | High resolution, applicable to a wide range of impurities. | Can be time-consuming and require large volumes of solvent. |

| Distillation | Difference in boiling points | Suitable for large quantities, can be very efficient. | Not suitable for thermally sensitive compounds. |

| Recrystallization | Difference in solubility | Can yield very pure crystalline product. | Product loss can occur in the mother liquor. |

Enantioselective Synthesis and Stereochemical Control

While the synthesis of racemic this compound is well-established, the development of enantioselective methods to control the stereochemistry of substituted oxetanes is an area of active research. Direct asymmetric synthesis of this compound itself is not widely reported; however, several strategies for the stereocontrolled synthesis of chiral oxetane derivatives have been developed and could be adapted.

Key approaches for achieving stereochemical control in the synthesis of chiral oxetanes include:

Asymmetric Desymmetrization: This strategy involves the use of a chiral catalyst to selectively react with one of two enantiotopic functional groups in a prochiral oxetane precursor. For instance, chiral Brønsted acids have been successfully used as catalysts for the desymmetrization of oxetanes through intramolecular ring-opening reactions, leading to the formation of chiral products with high enantioselectivity. nsf.govnih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as SAMP/RAMP hydrazones, can be employed to introduce chirality. For example, the metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with an electrophile, can produce chiral 2-substituted oxetan-3-ones with good enantioselectivity. researchgate.net These chiral ketones can then serve as precursors for further functionalization.

Catalytic Asymmetric Addition to Ketones: The enantioselective addition of nucleophiles to the carbonyl group of oxetan-3-one or its derivatives is a promising approach. Iridium-catalyzed reductive coupling of allylic acetates with oxetanones has been shown to produce chiral α-stereogenic oxetanols with high enantiomeric excess. nih.gov

These methodologies highlight the potential pathways to access enantiomerically enriched derivatives related to this compound, which are of significant interest for applications in medicinal chemistry and materials science.

Table 2: Overview of Enantioselective Strategies for Chiral Oxetane Synthesis

| Strategy | Description | Key Features |

|---|---|---|

| Asymmetric Desymmetrization | A chiral catalyst differentiates between two identical functional groups in a prochiral molecule. | Can create multiple stereocenters in a single step; often employs chiral Brønsted acids or metal complexes. nsf.govnih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | The auxiliary is typically removed after the desired transformation; SAMP/RAMP hydrazones are a notable example. researchgate.net |

| Catalytic Asymmetric Addition | A chiral catalyst controls the facial selectivity of a nucleophilic attack on a prochiral ketone. | Enables the direct formation of chiral tertiary alcohols; iridium and other transition metals are often used as catalysts. nih.gov |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Oxetan 3 Ylidene Acetate

Nucleophilic Addition Reactions to the Exocyclic Double Bond

The exocyclic double bond in ethyl 2-(oxetan-3-ylidene)acetate is part of an α,β-unsaturated ester system, rendering the β-carbon electrophilic and susceptible to conjugate or Michael additions. This reactivity is a cornerstone of its utility in synthetic chemistry.

The Aza-Michael reaction, a specific type of conjugate addition, involves the addition of a nitrogen-based nucleophile to an electron-deficient alkene. For this compound, this reaction provides a direct route to novel amino acid derivatives containing an oxetane (B1205548) ring. The general mechanism involves the attack of a neutral or anionic nitrogen nucleophile (such as an amine or an azide) on the β-carbon of the double bond.

While specific peer-reviewed studies detailing a wide range of nitrogen nucleophiles are not extensively available, the fundamental reactivity of α,β-unsaturated esters strongly supports this pathway. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. The resulting products are β-amino ester derivatives, which are valuable precursors for pharmaceuticals and other biologically active compounds. For instance, the reaction with amines like 3-N-Boc-aminoazetidine leads to the formation of complex amino acid derivatives. google.com

Beyond nitrogen nucleophiles, the electrophilic double bond of this compound readily reacts with a variety of other nucleophiles. These reactions are crucial for introducing diverse functional groups and building carbon-carbon bonds.

Research, primarily documented in patent literature, demonstrates the conjugate addition of phenols and organometallic reagents. For example, the addition of a substituted phenol (B47542) to this compound proceeds in a polar aprotic solvent like dioxane, yielding an ether-linked product. google.com Similarly, organocuprate reagents, formed from copper salts and organolithium or Grignard reagents, can be used to deliver alkyl or aryl groups to the β-position. A documented example involves the use of a methylating agent to produce ethyl 2-(3-methyloxetan-3-yl)acetate. google.com These reactions highlight the compound's role as a versatile Michael acceptor.

| Nucleophile | Reagents/Conditions | Product | Reference |

| 4-(4-chlorophenoxy)phenol | Dioxane, 6h | Ethyl 2-(3-(4-(4-chlorophenoxy)phenoxy)oxetan-3-yl)acetate | google.com |

| Methyl Group | Copper-catalyzed reaction | Ethyl 2-(3-methyloxetan-3-yl)acetate | google.com |

| 4-Bromophenyl Group | Not specified | Ethyl 2-(3-(4-bromophenyl)oxetan-3-yl)acetate | google.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-based catalysts are particularly prominent in this area.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. google.comsigmaaldrich.com This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. google.com The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. google.comsigmaaldrich.com

In the context of this compound, a direct Suzuki-Miyaura coupling at the vinylic position of the exocyclic double bond is not widely reported in the literature. Synthetic routes described in patents often show Suzuki couplings being performed on other parts of a larger molecular scaffold that already contains the oxetane moiety, rather than using the vinyl group of this compound as a coupling partner. The predominant reactivity reported for this specific double bond is conjugate addition.

Other significant palladium-catalyzed reactions include the Heck, Stille, and Sonogashira couplings. These methods provide alternative strategies for C-C bond formation. For instance, the Heck reaction couples an unsaturated halide with an alkene, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.

Similar to the Suzuki-Miyaura reaction, there is a notable lack of specific examples in the scientific literature of these cross-coupling reactions being applied directly to the exocyclic double bond of this compound. The literature suggests that for this particular substrate, functionalization at the double bond is overwhelmingly achieved via nucleophilic conjugate addition rather than through palladium-catalyzed cross-coupling pathways.

Reactions Involving the Ester Functionality

The ethyl ester group of the title compound can undergo various transformations common to esters. The most fundamental of these is hydrolysis, which converts the ester into the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, using a hydroxide (B78521) source like potassium hydroxide (KOH) or lithium hydroxide (LiOH), followed by an acidic workup. google.com The resulting carboxylic acid can then serve as a handle for further modifications, such as amidation to form amides or other coupling reactions. This hydrolysis is a key step in the synthesis of G-protein coupled receptor (GPR40) agonists, where the final active compound is a carboxylic acid derivative. google.com

Cycloaddition Reactions and Annulation Strategies

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile and dipolarophile for cycloaddition reactions. These reactions provide a powerful means to construct five- and six-membered rings, often with high stereocontrol. Furthermore, annulation strategies involving this substrate are key to the synthesis of valuable spirocyclic compounds.

The [3+2] cycloaddition is a powerful method for the construction of five-membered heterocyclic rings. In the context of this compound, its activated alkene functionality makes it a prime candidate for reactions with various 1,3-dipoles.

One of the most explored classes of [3+2] cycloadditions involves the reaction of electron-deficient alkenes with azomethine ylides to furnish highly substituted pyrrolidines. These reactions are often catalyzed by metal salts or organocatalysts and can proceed with high regio- and diastereoselectivity. The resulting spiro[oxetane-3,3'-pyrrolidine] scaffold is a recurring motif in biologically active compounds and natural products. While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity pattern is well-established. For instance, the reaction of methyleneindolinones, which are structurally analogous to this compound in possessing an exocyclic activated double bond, with azomethine ylides generated in situ from the condensation of an α-amino acid and an aldehyde, leads to the formation of spiro[pyrrolidin-3,3′-oxindole] derivatives. rice.edu These reactions can be carried out under mild conditions and often exhibit high stereoselectivity. rice.edu

Another important class of 1,3-dipoles for [3+2] cycloadditions are nitrile imines, which are typically generated in situ from the corresponding hydrazonoyl halides. Their reaction with activated alkenes provides a direct route to pyrazoline derivatives, which can be further transformed into pyrazoles. The base-mediated reaction of nitrile imines with methylene (B1212753) active nitriles has been shown to be a practical "click" protocol for the synthesis of 5-amino-1H-pyrazoles. rsc.org By analogy, the reaction of this compound with nitrile imines would be expected to yield spiro[oxetane-3,4'-pyrazoline] derivatives.

A representative, albeit analogous, [3+2] cycloaddition reaction is presented in the table below, illustrating the synthesis of spirooxindole-pyrrolidines. nih.gov

| Dipolarophile | 1,3-Dipole Source | Catalyst/Additive | Solvent | Product | Yield (%) | Diastereomeric Ratio |

| Olefinic Oxindole (B195798) | THIQ and Aryl Aldehyde | Benzoic Acid | Toluene | Spirooxindole-pyrrolidine | High | High |

Table 1: Analogous Three-Component [3+2] Cycloaddition for the Synthesis of Spirooxindole-pyrrolidines. nih.gov

Annulation reactions involving this compound and its derivatives are of significant interest for the construction of spirocyclic systems, where two rings share a single atom. The oxetane moiety in such structures can impart unique conformational constraints and physicochemical properties.

The synthesis of spiro[pyrrolidin-3,3′-oxindole] derivatives through a three-component 1,3-dipolar cycloaddition is a prime example of an annulation strategy. rice.edunih.gov In these reactions, the five-membered pyrrolidine (B122466) ring is constructed onto the spiro-carbon of the oxindole (or by analogy, the oxetane).

While specific annulation reactions starting directly from this compound are not prevalent in the literature, the general principle of using activated alkenes for the construction of spirocycles is well-established. For example, the reaction of isatin-derived azomethine ylides with various dipolarophiles leads to the formation of a diverse range of spirooxindole-containing heterocycles. researchgate.net

Radical Reactions and Their Synthetic Potential

The reactivity of this compound is not limited to polar, two-electron pathways. The strained oxetane ring and the activated double bond can also participate in radical reactions, opening up further avenues for synthetic diversification.

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In a typical ATRA reaction, a radical is generated from a precursor by a transition metal catalyst, which then adds to an alkene. The resulting radical intermediate is then trapped by abstracting an atom or group from the catalyst, regenerating the active catalyst and forming the product.

This compound, with its electron-deficient alkene, is an excellent substrate for ATRA reactions. For example, the addition of alkyl radicals, generated from alkyl halides, to electron-deficient alkenes is a well-known process. While specific examples involving this compound are not readily found, the ATRA of ethyl chloroacetate (B1199739) to styrene, catalyzed by ruthenium complexes, has been studied, demonstrating the feasibility of such transformations. researchgate.netuva.nl The addition of a radical to the exocyclic double bond of this compound would lead to the formation of a new carbon-carbon bond at the β-position to the ester, with the radical intermediate being subsequently quenched.

The synthetic potential of such reactions lies in the ability to introduce a wide variety of functionalized alkyl groups onto the oxetane scaffold, providing access to a diverse range of derivatives that would be difficult to synthesize by other means.

| Alkene | Radical Precursor | Catalyst | Initiator | Product | TON |

| Styrene | Ethyl chloroacetate | [Cp*Ru(Cl)2(PPh3)] | ACHN | ATRA adduct | 61 |

Table 2: Atom Transfer Radical Addition of Ethyl Chloroacetate to Styrene. uva.nl

Photochemical reactions offer a unique way to access reactive intermediates and reaction pathways that are not accessible under thermal conditions. The oxetane ring itself is known to be relatively stable to UV irradiation, but the presence of the α,β-unsaturated ester functionality in this compound provides a chromophore that can absorb light and initiate photochemical transformations.

While specific photochemical studies on this compound are not widely reported, analogous systems suggest potential reactivity. For instance, photochemical [2+2] cycloadditions between alkenes and enones are a well-established method for the synthesis of cyclobutane (B1203170) rings. It is conceivable that this compound could undergo intermolecular [2+2] cycloaddition with other alkenes upon photoirradiation, leading to the formation of highly strained and complex spirocyclic systems containing both oxetane and cyclobutane rings.

Furthermore, photocatalysis could be employed to initiate radical reactions involving this compound. For example, a photocatalyst could be used to generate radicals from suitable precursors, which could then add to the double bond of the substrate in a manner similar to the ATRA reactions described above.

Synthesis and Characterization of Derivatives and Analogues of Ethyl 2 Oxetan 3 Ylidene Acetate

Preparation of Oxetane-Containing Amino Acid Derivatives

A primary pathway for the derivatization of ethyl 2-(oxetan-3-ylidene)acetate and its analogues involves the synthesis of novel oxetane-containing amino acid derivatives. These compounds are of interest as conformationally constrained analogues of naturally occurring amino acids for applications in peptide chemistry and drug discovery.

A key synthetic strategy is the aza-Michael addition of various nitrogen-containing nucleophiles to the activated double bond of methyl or this compound. bohrium.comnih.gov This reaction provides a straightforward and efficient route to 3-substituted 3-(acetoxymethyl)oxetane compounds. bohrium.comnih.gov For instance, research has demonstrated the reaction of mthis compound with a range of (N-Boc-cycloaminyl)amines to produce the corresponding oxetane (B1205548) amino acid derivatives. bohrium.comnih.govresearchgate.net This method is part of a broader effort to create new heterocyclic amino acids containing four-membered rings like oxetane and azetidine. nih.govmdpi.com

The synthesis typically begins with the Horner-Wadsworth-Emmons reaction of oxetan-3-one to form the α,β-unsaturated ester, this compound. researchgate.net This intermediate then undergoes conjugate addition. The resulting products are valuable precursors that can be further modified, for example, through Suzuki-Miyaura cross-coupling reactions if an appropriate handle (like a bromo-functionalized heterocycle) is incorporated. bohrium.comnih.gov

| Reactant (Nitrogen Nucleophile) | Product | Reference |

| (N-Boc-cycloaminyl)amines | Methyl 2-(3-((N-Boc-cycloaminyl)methyl)oxetan-3-yl)acetate derivatives | bohrium.com, researchgate.net, nih.gov |

| NH-Heterocycles | Functionalised 3-substituted 3-(acetoxymethyl)oxetanes | researchgate.net, mdpi.com |

Diversification through Functionalization of the Oxetane Ring

The functionalization of the oxetane ring itself, while maintaining the core structure, offers a route to diversify the properties of this compound derivatives. The inherent ring strain of the four-membered ether makes it susceptible to various transformations.

Ring-opening reactions are a prominent class of transformations for oxetanes. Under acidic conditions or with certain nucleophiles, the oxetane ring can be opened to yield highly functionalized acyclic compounds. acs.org For example, studies on related 2-monosubstituted oxetane derivatives have shown that the ring can undergo scission during metabolic processes, forming hydroxy acid and diol metabolites. acs.org

However, reactions that preserve the oxetane ring are often more desirable for creating building blocks for medicinal chemistry. Nucleophilic substitution reactions at the 3-position of the oxetane ring (after conversion of the ketone in the precursor, oxetan-3-one) are a common strategy. For instance, 3-hydroxyoxetane can be converted to an effective electrophile, such as 3-(tosyloxy)oxetane, which readily undergoes SN2 reactions with nucleophiles like sodium azide (B81097) to introduce new functionalities while keeping the ring intact. acs.org While direct functionalization of the oxetane ring in this compound is less commonly reported, these principles can be applied to its saturated analogues or precursors to achieve diversification. acs.org

Synthesis of Spirocyclic and Fused Ring Systems Derived from the Compound

The unique structure of this compound, featuring an exocyclic double bond on a strained ring, makes it a valuable precursor for the synthesis of more complex spirocyclic and fused ring systems. These three-dimensional scaffolds are of increasing interest in drug discovery. researchgate.net

One of the most powerful methods for constructing such systems is through cycloaddition reactions. The alkene moiety of this compound can participate in [2+2] cycloadditions. For example, light-induced cross-selective [2+2] cycloadditions between 3-(arylmethylidene)oxetanes (structurally related to the title compound) and electron-deficient alkenes have been used to create spirocyclic oxetane systems. beilstein-journals.org This type of photochemical reaction, often a variation of the Paternò-Büchi reaction, is a versatile strategy for forming four-membered rings. beilstein-journals.org

Another approach involves the synthesis of spiro-fused β-lactams. This can be achieved through the Staudinger reaction, which involves the cycloaddition of a ketene (B1206846) with an imine. ugent.be Derivatives of this compound could potentially be converted into suitable ketene precursors for such reactions. Furthermore, the cyclopropanation of 2-methylene oxetanes using methods like the Simmons-Smith reaction is a known route to 4-oxaspiro[2.3]hexane systems, a class of strained spirocycles with unique reactivity. nih.gov

Structural Elucidation and Confirmation via Advanced Spectroscopic Techniques (e.g., NMR, HRMS)

The unambiguous determination of the structure of novel derivatives of this compound is crucial and is routinely accomplished using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). bohrium.comnih.gov

In studies describing the synthesis of new oxetane amino acid derivatives, the structures of all novel compounds were rigorously confirmed through a suite of spectroscopic methods. bohrium.comnih.govresearchgate.net This typically includes ¹H NMR, ¹³C NMR, and often, where applicable, ¹⁵N and ¹⁹F NMR. bohrium.comnih.gov

¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. For oxetane derivatives, characteristic signals for the protons and carbons of the strained four-membered ring appear in specific regions of the spectrum, and their coupling patterns provide information about their connectivity and stereochemistry.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the determination of the elemental formula of the synthesized compound. bohrium.comnih.gov This is essential for confirming that the product has the expected atomic composition.

For example, in the characterization of products from aza-Michael additions to mthis compound, the disappearance of the vinyl proton signal and the appearance of new signals corresponding to the added heterocycle in the ¹H NMR spectrum, along with the correct molecular formula confirmed by HRMS, provide conclusive evidence of the successful reaction. bohrium.comresearchgate.net

| Technique | Purpose | Information Obtained | Reference |

| ¹H NMR | Maps proton environment | Chemical shift, integration (proton count), and coupling constants (connectivity) | bohrium.com, researchgate.net, nih.gov |

| ¹³C NMR | Maps carbon framework | Chemical shift of unique carbon atoms | bohrium.com, researchgate.net, nih.gov |

| HRMS | Confirms elemental composition | Provides highly accurate mass-to-charge ratio to determine molecular formula | bohrium.com, researchgate.net, nih.gov |

| ¹⁵N & ¹⁹F NMR | Characterizes specific heteroatoms | Used when nitrogen or fluorine are present in the derivative to confirm their chemical environment | bohrium.com, nih.gov |

Applications in Medicinal Chemistry and Drug Discovery Research

Utility as a Privileged Building Block for Bioactive Scaffolds

Ethyl 2-(oxetan-3-ylidene)acetate is considered a versatile building block in organic synthesis. The oxetane (B1205548) motif, a four-membered oxygen-containing heterocycle, has gained substantial attention in drug discovery programs. nih.gov This is due to its distinctive characteristics: it is small, polar, and has a high degree of three-dimensionality. semanticscholar.org The incorporation of an oxetane ring can lead to notable improvements in the physicochemical and biochemical properties of a molecule. researchgate.net

The structure of this compound combines the strained oxetane ring with the electrophilic reactivity of the conjugated ester, making it valuable for various chemical reactions. As a research chemical, it serves as a precursor in the design of more complex bioactive scaffolds. pharmaffiliates.com The stability of the oxetane core to a wide range of reaction conditions further enhances its utility, allowing for its incorporation into diverse molecular architectures. chemrxiv.org Medicinal chemists utilize such building blocks to introduce the oxetane moiety into drug candidates, aiming to enhance properties like target selectivity and pharmacokinetic profiles. semanticscholar.org

Role in the Design and Synthesis of G-Protein Coupled Receptor (GPR) Agonists

G-protein coupled receptors (GPCRs) represent the largest receptor family in the human genome and are crucial drug targets for a multitude of diseases, including cardiovascular and metabolic disorders. nih.gov The development of agonists and antagonists for these receptors is a major focus of modern drug discovery. nih.gov

The design of effective GPCR ligands often requires fine-tuning of molecular properties to ensure potent and selective binding. Building blocks containing unique motifs like oxetane are instrumental in this process. The oxetane ring, when incorporated into a potential ligand, can influence the molecule's conformation and polarity, which are critical for interaction with the receptor's binding pocket. While specific examples detailing the direct use of this compound for a particular GPR agonist are proprietary, its role is understood as a precursor that provides the valuable oxetane scaffold. The G-protein–coupled estrogen receptor (GPER), for instance, has been identified as a therapeutic target in certain tumors, and developing small molecule ligands for it is an active area of research. nih.gov

G protein-coupled receptor 40 (GPR40), a receptor for free fatty acids, plays a significant role in metabolism. mdpi.com The activation of GPR40 is a therapeutic strategy being explored for metabolic disorders like type 2 diabetes because it can promote insulin (B600854) secretion. mdpi.com A number of synthetic agonists for GPR40 have been developed with the goal of improving metabolic health. mdpi.com

In the development of these synthetic agonists, medicinal chemists employ various building blocks to optimize the drug-like properties of the final compounds. The use of scaffolds containing an oxetane ring, derivable from precursors like this compound, is a strategy to enhance metabolic stability and solubility, which are key challenges in drug development. The anti-inflammatory effects associated with GPR40 activation further underscore the potential of its agonists in treating metabolic syndrome and its complications. mdpi.com

Contribution to the Synthesis of Drug Analogues and Isosteres

A key strategy in medicinal chemistry is the concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic properties. The oxetane ring is recognized as an important bioisostere. researchgate.net

This compound serves as a source for the oxetane moiety, which can be used as an isosteric replacement for other common functional groups. For instance, the oxetane unit is often used as a surrogate for gem-dimethyl and carbonyl groups. nih.govresearchgate.netacs.org This substitution can lead to improved pharmacological profiles. Specifically, it has been explored as an isosteric replacement for carboxylic acids, potentially enhancing a drug candidate's absorption and metabolic stability. This makes this compound a valuable reagent for generating drug analogues with potentially superior properties.

Impact of the Oxetane Moiety on Molecular Properties Relevant to Drug Design

The incorporation of an oxetane ring, derived from building blocks like this compound, has a significant and beneficial impact on key molecular properties relevant to drug design. nih.govsemanticscholar.org The small, polar, and three-dimensional nature of the oxetane motif allows it to fine-tune the physicochemical profile of a lead compound. semanticscholar.orgacs.org

| Property | Impact of Oxetane Moiety | Rationale & References |

| Aqueous Solubility | Increased | The polar nature of the ether oxygen in the oxetane ring can improve interactions with water, enhancing solubility. nih.govsemanticscholar.orgresearchgate.net |

| Lipophilicity (logP/logD) | Reduced | By increasing polarity, the oxetane moiety typically lowers a compound's lipophilicity, which can be advantageous for optimizing pharmacokinetic profiles. semanticscholar.orgresearchgate.net |

| Metabolic Stability | Increased | The oxetane group can be used to replace metabolically vulnerable groups (e.g., a gem-dimethyl group), thus blocking sites of enzymatic degradation and improving the compound's half-life. nih.govresearchgate.net |

| Conformational Rigidity | Increased | The strained four-membered ring introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target. nih.gov |

| pKa of Proximal Amines | Modulated (Lowered) | The electron-withdrawing nature of the oxetane can reduce the basicity of nearby amine groups, which can be useful for avoiding hERG liability and improving cell permeability. semanticscholar.orgresearchgate.net |

These modifications are crucial for overcoming common challenges in drug development, such as poor solubility, rapid metabolism, and off-target effects. nih.gov

Application in the Construction of DNA-Encoded Libraries (DELs) for Ligand Discovery

DNA-Encoded Library (DEL) technology is a powerful platform for discovering novel ligands for protein targets. This technology involves synthesizing vast libraries of small molecules, where each molecule is attached to a unique DNA tag that serves as an identifiable barcode. nih.gov The construction of these libraries requires a diverse set of chemical building blocks that are compatible with the reaction conditions used in DEL synthesis.

This compound, as a versatile and reactive building block, is a suitable candidate for incorporation into DELs. Its ability to participate in various chemical transformations allows for the generation of a wide array of structurally diverse compounds. The stability of the oxetane ring under many synthetic conditions is a critical feature, ensuring the integrity of the scaffold during the multi-step library synthesis. chemrxiv.org By including oxetane-containing building blocks, library designers can introduce unique, three-dimensional chemical matter into their collections, increasing the probability of identifying novel and potent hits against challenging drug targets like TNF-α. nih.gov

Investigation of Biological Targets beyond GPRs, e.g., NAMPT

While the primary focus of research on oxetane-containing compounds has often been on their utility as scaffolds for G protein-coupled receptor (GPR) ligands, the investigation into other biological targets is an emerging area of interest. However, based on publicly available scientific literature, there is no direct evidence of "this compound" being investigated as an inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).

Instead, the available information points towards the exploration of this compound as a key chemical intermediate in the synthesis of inhibitors for other non-GPR targets. Notably, "this compound" has been identified as a crucial starting material in the development of inhibitors for the Casitas B-lineage lymphoma (CBL-B) protein, an E3 ubiquitin ligase that acts as a significant negative regulator of immune activation.

Role as a Precursor in the Synthesis of CBL-B Inhibitors

Patent literature discloses the use of "this compound" as a foundational building block for more complex molecules designed to inhibit CBL-B. google.com For instance, it serves as a reactant in the synthesis of "ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate". google.com This subsequent compound is a key intermediate in the creation of 3-substituted piperidine (B6355638) compounds that are potent CBL-B inhibitors. google.com

The inhibition of CBL-B is a promising strategy in immuno-oncology. By blocking CBL-B, T-cell activation can be enhanced, thereby boosting the body's immune response against cancer cells. google.comnih.govimtm.cz The role of "this compound" in this context is therefore significant, not as a direct inhibitor, but as an essential component in the synthetic pathway to produce these therapeutically relevant molecules.

While some commercial chemical suppliers describe "this compound" as a "CBL-B inhibitor," primary research literature to substantiate this direct activity is not publicly available. imtm.czgoogle.com The documented evidence points to its role as a precursor, which is a critical aspect of its application in medicinal chemistry and drug discovery research. The investigation of "this compound" is therefore indirect, focusing on its utility in accessing novel chemical matter for important therapeutic targets like CBL-B.

Future Research Directions and Emerging Applications of Ethyl 2 Oxetan 3 Ylidene Acetate

Development of Novel Catalytic Methods for Functionalization

The reactivity of ethyl 2-(oxetan-3-ylidene)acetate is centered around its two key functional groups: the exocyclic double bond and the strained oxetane (B1205548) ring. Future research is poised to exploit these features through the development of innovative catalytic methods for its selective functionalization.

The exocyclic double bond, being part of a Michael acceptor system, is susceptible to conjugate additions. Research is moving towards the use of organocatalysts, such as thiourea-based bifunctional catalysts, to achieve enantioselective Michael additions of various nucleophiles. researchgate.net This would allow for the synthesis of a wide array of chiral molecules with potential applications in medicinal chemistry. Furthermore, the development of catalytic methods for cycloaddition reactions, such as [3+2] and [2+1] cycloadditions, with the double bond of this compound could lead to the formation of complex spirocyclic and fused ring systems. nih.govmdpi.comresearchgate.net

The strained oxetane ring is prone to ring-opening reactions under both acidic and nucleophilic conditions, providing access to a range of functionalized linear molecules. researchgate.net Future catalytic research will likely focus on developing regioselective and stereoselective ring-opening reactions. This could involve the use of novel Lewis acid or transition metal catalysts to control the outcome of the reaction and introduce new functionalities.

Catalytic hydrogenation of the double bond or the ester group represents another avenue for creating diverse molecular scaffolds from this compound. ambeed.com The selective reduction of one functional group over the other will be a key challenge, requiring the development of highly specific catalyst systems.

A summary of potential catalytic functionalizations is presented in Table 1.

Table 1: Potential Catalytic Functionalization Strategies for this compound

| Reaction Type | Target Moiety | Potential Catalysts | Expected Products |

| Enantioselective Michael Addition | Exocyclic Double Bond | Thiourea-based organocatalysts, Chiral Lewis acids | Chiral functionalized oxetanes |

| Cycloaddition | Exocyclic Double Bond | Rhodium complexes, Lewis acids | Spirocyclic and fused ring systems |

| Regioselective Ring-Opening | Oxetane Ring | Lewis acids, Transition metals | Functionalized linear compounds |

| Selective Hydrogenation | Double Bond or Ester | Heterogeneous or homogeneous metal catalysts | Saturated esters or diols |

Exploration in Materials Science and Polymer Chemistry

The presence of a polymerizable oxetane ring and a functionalizable ester group makes this compound an intriguing monomer for materials science and polymer chemistry. Oxetanes are known to undergo cationic ring-opening polymerization (CROP) to produce polyethers with flexible backbones. psu.eduresearchgate.netacs.org

Future research is expected to investigate the CROP of this compound to synthesize novel functional polymers. The resulting polymers would feature pendant acetate (B1210297) groups along the polyether backbone, which could be further modified post-polymerization to introduce a variety of functionalities. This could lead to the development of materials with tailored properties, such as stimuli-responsive polymers, drug-delivery vehicles, or advanced coatings.

The reactivity of the exocyclic double bond could also be harnessed in polymerization processes. For instance, it could participate in radical polymerizations or be used as a cross-linking site in the formation of polymer networks. The combination of ring-opening and vinyl-type polymerizations could lead to the creation of unique polymer architectures, such as graft copolymers or hyperbranched polymers.

The potential applications of polymers derived from this compound are summarized in Table 2.

Table 2: Potential Applications of Polymers Derived from this compound

| Polymerization Method | Key Feature | Potential Applications |

| Cationic Ring-Opening Polymerization | Functional pendant groups | Drug delivery systems, functional coatings, smart materials |

| Radical Polymerization | Cross-linking capabilities | Hydrogels, thermosets, photo-curable resins |

| Combined Polymerization Methods | Complex polymer architectures | Advanced functional materials, nanocomposites |

Advanced Applications in Chemical Biology and Proteomics

The unique structural and electronic properties of oxetanes have made them increasingly popular in medicinal chemistry and chemical biology. This compound and its derivatives are being explored for their potential as therapeutic agents and chemical probes.

A significant finding is the identification of this compound as an inhibitor of Casitas B-lineage lymphoma proto-oncogene-B (CBL-B), a protein involved in cancer development. chemicalbook.com This discovery opens the door for further research into the development of more potent and selective CBL-B inhibitors based on the this compound scaffold for cancer therapy.

The oxetane moiety is often used as a bioisostere for carbonyl groups in drug design, which can lead to improved physicochemical properties such as solubility and metabolic stability. Derivatives of this compound could be designed as probes to study biological processes or as building blocks for the synthesis of complex bioactive molecules. The reactive handle provided by the α,β-unsaturated ester allows for conjugation to biomolecules, enabling its use in proteomics for target identification and validation.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a library of this compound derivatives to optimize their inhibitory activity against CBL-B and other potential biological targets.

Development of chemical probes: Attaching reporter tags (e.g., fluorophores, biotin) to the this compound scaffold to facilitate the study of its interactions with proteins and other biomolecules in living systems.

Exploration in proteomics: Utilizing these probes in activity-based protein profiling (ABPP) and other proteomic techniques to identify new cellular targets and elucidate mechanisms of action.

Sustainable and Green Chemistry Approaches for Synthesis

The growing emphasis on sustainable and green chemistry is driving the development of more environmentally friendly synthetic methods. The synthesis of this compound offers several opportunities for the application of green chemistry principles.

The precursor, oxetan-3-one, can be synthesized via a gold-catalyzed one-step reaction from readily available propargylic alcohols, which is a more efficient and safer alternative to traditional multi-step methods that may involve hazardous reagents. nih.govorganic-chemistry.orgacs.org

The key step in the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org Research is focused on making this reaction greener by:

Using phase-transfer catalysis (PTC): This allows the reaction to be carried out in a biphasic system, often with reduced amounts of organic solvents and milder reaction conditions. psu.eduresearchgate.netresearchgate.net

Solvent-free conditions: Performing the HWE reaction in the absence of a solvent can significantly reduce waste and simplify product purification. rsc.orgresearchgate.net

Catalytic approaches: Developing catalytic versions of the Wittig and HWE reactions can reduce the amount of stoichiometric reagents required, leading to a more atom-economical process. nih.gov

Q & A

Q. What are the common synthetic routes for Ethyl 2-(oxetan-3-ylidene)acetate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via esterification or transesterification reactions. For example, refluxing carboxylic acid precursors (e.g., 2-(oxetan-3-ylidene)acetic acid) with ethanol in the presence of acid catalysts like sulfuric acid is a typical approach. Reaction optimization involves monitoring temperature (60–80°C), solvent choice (e.g., anhydrous ethanol), and catalyst loading. TLC or GC-MS (as in –18) should be used to track reaction progress. Purification via distillation or recrystallization (e.g., from methanol, as in ) yields the product .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR : and NMR (e.g., in CDCl₃) identify proton environments and carbonyl/oxetane ring signals. For instance, the oxetane ring protons resonate at δ 4.5–5.0 ppm, while the ester carbonyl appears near δ 170 ppm (see for analogous NMR analysis) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₀O₃, MW 142.15 g/mol) and fragmentation patterns. GC-MS (as in –18) is useful for purity assessment .

Q. What are the key reactivity patterns of the oxetane ring in this compound?

- Methodological Answer : The strained oxetane ring undergoes ring-opening reactions under acidic or nucleophilic conditions. For example:

- Acid-Catalyzed Hydrolysis : Reacts with aqueous HCl to yield 2-(3-hydroxypropylidene)acetic acid.

- Nucleophilic Attack : Amines or thiols can open the ring, forming functionalized acetates. Kinetic studies using HPLC or IR spectroscopy are recommended to monitor reaction rates .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic stability and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to compute Gibbs free energy (ΔG) for ring-opening reactions. Basis sets like B3LYP/6-311+G(d,p) are suitable for optimizing geometry and transition states (see for analogous thermochemical workflows) .

- Reactivity Descriptors : Fukui indices and molecular electrostatic potential (MEP) maps identify electrophilic/nucleophilic sites on the oxetane ring .

Q. What crystallographic techniques are effective for resolving the solid-state structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

- Crystal Growth : Slow evaporation from ethanol/ether mixtures.

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Hydrogen Bonding Analysis : Identify interactions like C–H···O (3.0–3.2 Å) stabilizing the lattice (as in ) .

Q. How do discrepancies in reported thermodynamic data (e.g., proton affinity) impact reaction design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.